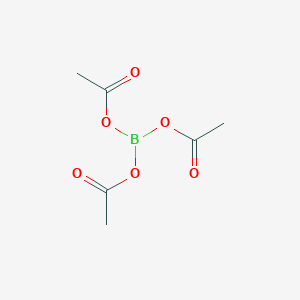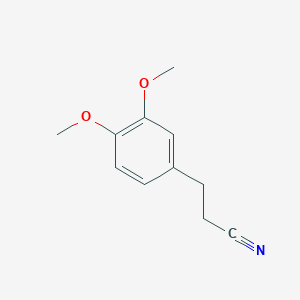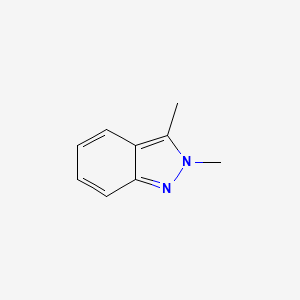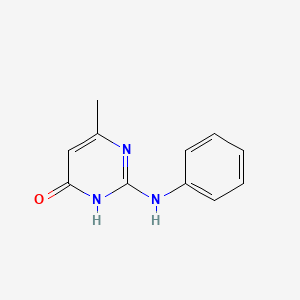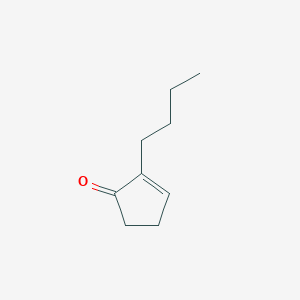
2-Butyl-2-cyclopenten-1-one
Descripción general
Descripción
2-Butyl-2-cyclopenten-1-one is a chemical compound that is part of the cyclopentenone family, characterized by a five-membered ring with an unsaturated ketone functional group. The specific structure of this compound includes a butyl group attached to the second carbon of the cyclopentenone ring.
Synthesis Analysis
The synthesis of related cyclopentenone compounds has been explored in various studies. For instance, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a process that could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of sterically congested cycloalkenes has been reported, which provides insights into the synthetic strategies that could be employed for synthesizing substituted cyclopentenones . Furthermore, organometallic compounds have been used in organic synthesis to create 2-(substituted)-2-cyclopenten-1-ones, indicating a novel route that could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit steric hindrance due to the presence of the butyl group. This steric effect can influence the reactivity and physical properties of the molecule. The related compounds studied in the literature, such as 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene, demonstrate the impact of bulky substituents on the molecular structure and the resulting strain on the C=C bond .
Chemical Reactions Analysis
The reactivity of cyclopentenones, in general, is influenced by the conjugated ketone group, which can participate in various chemical reactions. The studies provided do not directly address the chemical reactions of this compound, but they do offer insights into the types of reactions that cyclopentenone derivatives can undergo, such as oxidation and isomerization . Additionally, the use of organometallic reagents to synthesize substituted cyclopentenones suggests potential pathways for further functionalization of the this compound molecule .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the synthesis of sterically congested cycloalkenes provides information on the thermal stability and the potential for strain-induced reactivity, which could be relevant for understanding the behavior of this compound under various conditions . The organometallic synthesis approach also suggests that the compound may have good solubility in common organic solvents, which is useful for its isolation and purification .
Aplicaciones Científicas De Investigación
Synthesis and Chiral Applications
Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, derived from cyclopentene aziridine, can be utilized as a scaffold for chiral ligands and as a backbone unit in peptide nucleic acids (PNAs). A practical synthesis method for this compound was developed, highlighting its significance in chiral applications and ligand design (Xu & Appella, 2006).
Chemical Reactions and Catalysis
2-Butyl-2-cyclopenten-1-one has been involved in various chemical reactions, such as oxidations on molecular sieves, which significantly accelerate compared to homogeneous systems. This emphasizes its role in facilitating faster and possibly more efficient chemical reactions (Sickle & Prest, 1970).
Organic Synthesis
The compound is a key player in organic synthesis, particularly in the formation of 2-(substituted)-2-cyclopenten-1-ones. It's involved in reactions with tricarbonylcyclohexadienyliumiron cations, leading to novel routes for synthesizing cyclopenten-1-ones (Birch et al., 1980).
Building Blocks in Chemistry
The compound serves as a building block for synthesizing cyclopentene subunits with differentiable functional groups. Its role in such syntheses demonstrates its versatility and importance in the creation of various chemical structures (Jouanneau et al., 2014).
Photoionization Dynamics
2-Cyclopenten-1-one, a related compound, is considered crucial in the synthesis of natural products and biofuels. Its photoionization dynamics have been studied, providing insights into its structural and energetic properties, which are vital for its applications in various syntheses (Lee et al., 2021).
Pharmaceutical Synthesis
It has been used in the synthesis of enantiomers of amino cyclopentane carboxylates, demonstrating its role in the pharmaceutical industry for creating specific, chirally pure compounds (Davies et al., 2003).
Safety and Hazards
The safety data sheet for 2-Cyclopenten-1-one indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mecanismo De Acción
Target of Action
2-Butyl-2-cyclopenten-1-one is a derivative of 2-Cyclopentenone . The primary targets of 2-Cyclopentenone are α-β unsaturated ketones . These targets play a crucial role in various biochemical reactions, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .
Mode of Action
This compound, as an enone, undergoes the typical reactions of α-β unsaturated ketones . It interacts with its targets through nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . Additionally, it functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
It is known that 2-cyclopentenone is found in a large number of natural products, including jasmone, the aflatoxins, and several prostaglandins . These compounds are involved in various biochemical pathways, indicating that this compound may also influence similar pathways.
Propiedades
IUPAC Name |
2-butylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANWSYLRLMKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432157 | |
| Record name | 2-butyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5561-05-7 | |
| Record name | 2-butyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



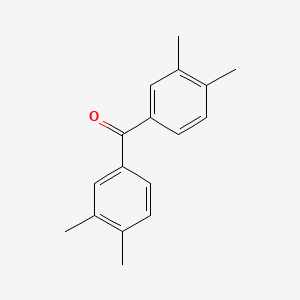
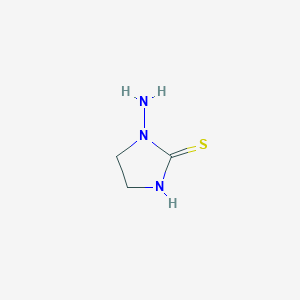

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
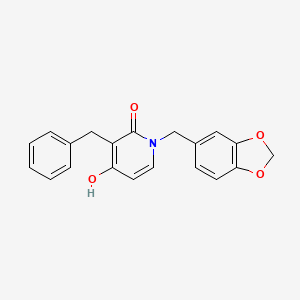
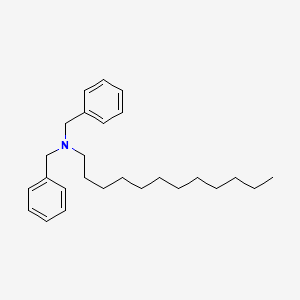
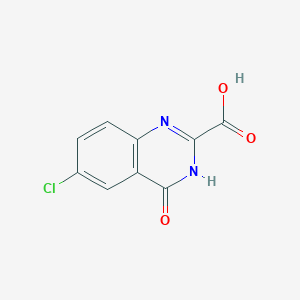
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
